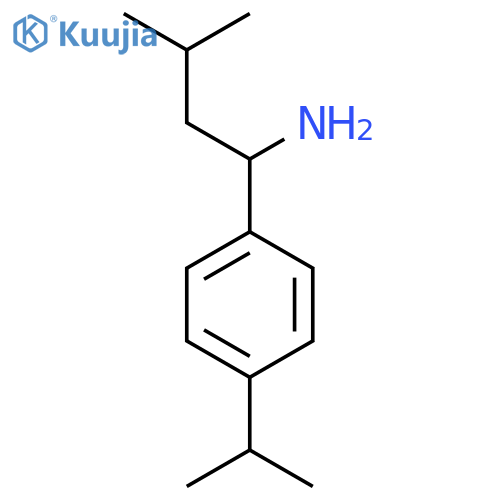Cas no 1154330-59-2 (3-methyl-1-4-(propan-2-yl)phenylbutan-1-amine)

1154330-59-2 structure
商品名:3-methyl-1-4-(propan-2-yl)phenylbutan-1-amine
CAS番号:1154330-59-2
MF:C14H23N
メガワット:205.33912396431
MDL:MFCD11936018
CID:5186414
PubChem ID:43625222
3-methyl-1-4-(propan-2-yl)phenylbutan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-METHYL-1-[4-(PROPAN-2-YL)PHENYL]BUTAN-1-AMINE
- 1-(4-Isopropylphenyl)-3-methylbutan-1-amine
- Benzenemethanamine, 4-(1-methylethyl)-α-(2-methylpropyl)-
- 3-methyl-1-4-(propan-2-yl)phenylbutan-1-amine
-
- MDL: MFCD11936018
- インチ: 1S/C14H23N/c1-10(2)9-14(15)13-7-5-12(6-8-13)11(3)4/h5-8,10-11,14H,9,15H2,1-4H3
- InChIKey: XLEKLERNDNKEOX-UHFFFAOYSA-N
- ほほえんだ: NC(C1C=CC(=CC=1)C(C)C)CC(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 166
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 26
3-methyl-1-4-(propan-2-yl)phenylbutan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-242985-1.0g |
3-methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine |
1154330-59-2 | 95% | 1.0g |
$557.0 | 2024-06-19 | |
| Enamine | EN300-242985-0.25g |
3-methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine |
1154330-59-2 | 95% | 0.25g |
$513.0 | 2024-06-19 | |
| Enamine | EN300-242985-0.1g |
3-methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine |
1154330-59-2 | 95% | 0.1g |
$490.0 | 2024-06-19 | |
| Enamine | EN300-242985-5g |
3-methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine |
1154330-59-2 | 5g |
$1614.0 | 2023-09-15 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01001800-1g |
3-Methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine |
1154330-59-2 | 95% | 1g |
¥3514.0 | 2023-04-05 | |
| Enamine | EN300-242985-0.05g |
3-methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine |
1154330-59-2 | 95% | 0.05g |
$468.0 | 2024-06-19 | |
| Enamine | EN300-242985-0.5g |
3-methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine |
1154330-59-2 | 95% | 0.5g |
$535.0 | 2024-06-19 | |
| Enamine | EN300-242985-10.0g |
3-methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine |
1154330-59-2 | 95% | 10.0g |
$2393.0 | 2024-06-19 | |
| Enamine | EN300-242985-1g |
3-methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine |
1154330-59-2 | 1g |
$557.0 | 2023-09-15 | ||
| Enamine | EN300-242985-10g |
3-methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine |
1154330-59-2 | 10g |
$2393.0 | 2023-09-15 |
3-methyl-1-4-(propan-2-yl)phenylbutan-1-amine 関連文献
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
1154330-59-2 (3-methyl-1-4-(propan-2-yl)phenylbutan-1-amine) 関連製品
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 5587-61-1(Triisocyanato(methyl)silane)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
